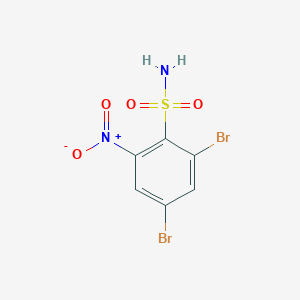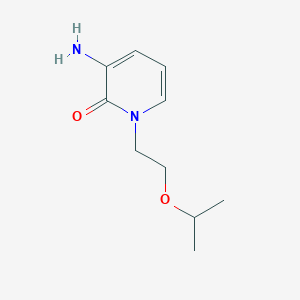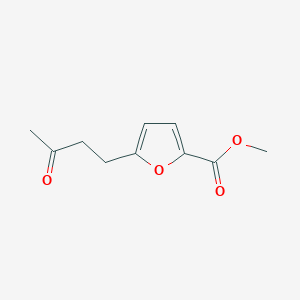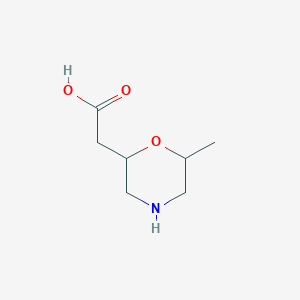
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is a chemical compound with the molecular formula C9H8F2O. It is known for its unique structure, which includes two fluorine atoms attached to the ethanone group and a methyl group on the phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-5-nitrophenyl)ethanone
- 1-(2,3,6-Trifluorophenyl)ethanone
- 1-(2-Fluoro-6-nitrophenyl)ethanone
- 1-(2-Fluoro-5-methylphenyl)ethanone
Uniqueness
1-(2,6-Difluoro-3-methylphenyl)-2,2-difluoroethanone stands out due to its dual fluorine atoms on the ethanone group and the methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H6F4O |
|---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O/c1-4-2-3-5(10)6(7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
JOMJNBOYRKPHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)
![1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13539193.png)



![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)




![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
